3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13(2)14-11-18(22-9-5-6-10-22)23-17-8-4-3-7-16(17)21-19(23)15(14)12-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFILESHBWOWDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and the development of new chemical entities.
Biology: In biological research, 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties may contribute to the development of innovative products.
Mechanism of Action
The mechanism by which 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among related compounds are summarized below:
Physical and Chemical Properties
- Solubility : The pyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 14c in ).
- Thermal Stability : Analogs with oxo groups (e.g., compound 9 in ) exhibit higher melting points (e.g., 299°C for 14c ), while alkyl substituents reduce crystallinity.
Structure-Activity Relationships (SAR)
- Position 1 : Pyrrolidinyl vs. piperidinyl groups modulate steric and electronic profiles. Piperidine may enhance binding to larger hydrophobic pockets .
- Position 3 : Isopropyl groups balance lipophilicity, whereas methyl or propyl substituents alter metabolic stability .
- Position 4 : The carbonitrile group is conserved across most analogs, critical for intermolecular interactions .
Biological Activity
The compound 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 246.33 g/mol
This compound features a pyrido-benzimidazole core that is known for its diverse biological activities, including anti-cancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in cancer cells by interfering with the cell cycle and promoting DNA damage.
Table 1: Antiproliferative Effects of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NCI-H460 | 0.5 | DNA intercalation |
| Compound B | Capan-1 | 0.8 | Apoptosis induction |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 12 µg/mL |
| Compound D | Escherichia coli | 15 µg/mL |
| This compound | TBD | TBD |
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases and kinases.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical area of research, with evidence supporting the role of caspase activation in this process.
Study 1: Anticancer Efficacy
In a recent study published in the International Journal of Molecular Sciences, a series of benzimidazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with similar structures to the target compound showed significant cytotoxic effects, particularly in lung and breast cancer models. The study highlighted the importance of substituent positioning on the benzimidazole ring in enhancing biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzimidazole derivatives against common pathogens. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The findings suggest that modifications to the benzimidazole core can enhance microbial efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-(propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves constructing the pyrido[1,2-a]benzimidazole core via cyclization and condensation reactions. Key steps include introducing the pyrrolidin-1-yl and propan-2-yl substituents. Optimization requires controlling temperature (e.g., 50–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., trifluoroacetic acid for activation). Multicomponent reactions (MCRs) can streamline synthesis by combining precursors like 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with nitriles and aldehydes . Reaction progress should be monitored via TLC, and purification achieved via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, pyrrolidin-1-yl protons appear as a multiplet (δ 1.5–3.5 ppm), while the propan-2-yl group shows a septet (δ ~4.4 ppm) and doublet (δ ~1.5 ppm) .
- IR : The carbonitrile group exhibits a sharp peak at ~2230 cm⁻¹, and pyrrolidine rings show C-N stretches near 1240–1470 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Screen for anticancer activity using cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Assess antimicrobial activity via broth microdilution (MIC determination). For enzyme inhibition studies, use fluorescence-based assays (e.g., kinase or protease targets). Ensure purity (>95%) via HPLC before testing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA topoisomerases or kinases). Validate docking poses with MD simulations (NAMD/GROMACS) .
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to explore reaction mechanisms and transition states .
Q. How can contradictory data in biological activity studies be resolved (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines, incubation times, and controls.
- SAR Analysis : Compare analogs (e.g., 2-butyl or 4-chlorobenzyl derivatives) to identify substituent effects .
- Solubility Adjustments : Improve bioavailability via co-solvents (DMSO/PEG) or nanoparticle formulations.
- Validate Targets : Use CRISPR/Cas9 knockout models to confirm mechanism .
Q. What strategies enhance regioselectivity during functionalization of the pyrido[1,2-a]benzimidazole core?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer electrophilic substitution.
- Catalytic Systems : Use Pd-catalyzed C-H activation for arylation at specific positions .
- Microwave Synthesis : Enhance reaction control and reduce byproducts via microwave-assisted heating .
Q. How to design structure-activity relationship (SAR) studies for analogs with modified substituents?
- Methodological Answer :
- Substituent Libraries : Synthesize derivatives with varied alkyl chains (e.g., 2-isopentyl, 3-methylbutyl) or heterocycles (e.g., 4-methylpiperidin-1-yl) .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate structural features with activity. Validate with leave-one-out cross-validation .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding with the carbonitrile group) .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of carbonitrile vapors.
- Waste Disposal : Neutralize residues with sodium hypochlorite before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
